molecular formula C12H15N3O5 B3279698 1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione CAS No. 69731-45-9

1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione

Cat. No.: B3279698
CAS No.: 69731-45-9
M. Wt: 281.26 g/mol
InChI Key: IFRRQUWBWWMPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound known for its unique chemical structure and properties. This compound features a triazinane core with oxirane and prop-1-en-2-yl substituents, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione typically involves the following steps:

    Formation of the Triazinane Core: The triazinane core can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.

    Introduction of Oxirane Groups: The oxirane groups are introduced via epoxidation reactions, often using peracids or other oxidizing agents.

    Addition of Prop-1-en-2-yl Groups: The prop-1-en-2-yl groups are added through alkylation reactions, using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazinane core or the oxirane groups, leading to different reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane and prop-1-en-2-yl sites.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, hydrogen peroxide, and other oxidizing agents are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.

    Nucleophiles: Various nucleophiles, such as amines, alcohols, and thiols, can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane groups typically yields diols, while nucleophilic substitution can produce a wide range of substituted derivatives.

Scientific Research Applications

1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The oxirane groups can react with nucleophilic sites in biological molecules, leading to various biochemical effects. The triazinane core may also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[(oxiran-2-yl)methyl]benzene: Similar in structure but lacks the triazinane core.

    [(oxiran-2-yl)methyl]bis(prop-2-en-1-yl)amine: Contains oxirane and prop-2-en-1-yl groups but has a different core structure.

    oxiran-2-ylmethoxy: Contains an oxirane group but differs significantly in overall structure.

Uniqueness

1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione is unique due to its combination of oxirane, prop-1-en-2-yl, and triazinane moieties

Properties

IUPAC Name

1,3-bis(oxiran-2-ylmethyl)-5-prop-1-en-2-yl-1,3,5-triazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-7(2)15-11(17)13(3-8-5-19-8)10(16)14(12(15)18)4-9-6-20-9/h8-9H,1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRRQUWBWWMPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)N1C(=O)N(C(=O)N(C1=O)CC2CO2)CC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699644
Record name 1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69731-45-9
Record name 1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(oxiranylmethyl)-5-(2-propenyl)-1,3,5-Triazine-2,4,6(1H,3H,5H)-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 4
1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 5
Reactant of Route 5
1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione
Reactant of Route 6
Reactant of Route 6
1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.